N-Fmoc-2-fluoro-3-methyl-L-phenylalanine
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Overview
Description
N-Fmoc-2-fluoro-3-methyl-L-phenylalanine is a derivative of the amino acid phenylalanine. It is commonly used as a protecting group in peptide synthesis, particularly in the solid-phase synthesis of peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which protects the amino group, and a fluorine atom and a methyl group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-2-fluoro-3-methyl-L-phenylalanine typically involves the chemical modification of phenylalanineThe reaction conditions often involve the use of reagents such as fluorinating agents and Fmoc chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-2-fluoro-3-methyl-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine, revealing the free amino group for further reactions.
Common Reagents and Conditions
Fluorinating Agents:
Fmoc Chloride: Used for the attachment of the Fmoc group.
Bases (e.g., Piperidine): Used for the removal of the Fmoc group.
Major Products Formed
The major products formed from these reactions include deprotected amino acids and various substituted derivatives of this compound .
Scientific Research Applications
N-Fmoc-2-fluoro-3-methyl-L-phenylalanine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex molecules and peptides.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of specialized peptides for various applications
Mechanism of Action
The mechanism of action of N-Fmoc-2-fluoro-3-methyl-L-phenylalanine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The fluorine and methyl groups can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- N-Fmoc-3-fluoro-2-methyl-L-phenylalanine
- N-Fmoc-3-(2-naphthyl)-L-alanine
- N-Fmoc-N-methyl-L-leucine
Uniqueness
N-Fmoc-2-fluoro-3-methyl-L-phenylalanine is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring. This unique structure can influence its reactivity and the properties of the peptides synthesized using this compound .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-3-methylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c1-15-7-6-8-16(23(15)26)13-22(24(28)29)27-25(30)31-14-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-12,21-22H,13-14H2,1H3,(H,27,30)(H,28,29)/t22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFJUWVKXWSTCJ-QFIPXVFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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